1,3-Dichloro-6,7-difluoroisoquinoline

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

This tetra-halogenated building block features orthogonal C1/C3 chlorine reactivity—enabling sequential Suzuki-Miyaura, SNAr, or Buchwald-Hartwig functionalization—combined with a 6,7-difluoro motif that enhances membrane permeability, target binding, and metabolic stability (Δ cLogP ≈ -0.3 vs. non-fluorinated analogs). Unlike 1,3-dichloroisoquinoline or 6,7-difluoroisoquinoline alone, this scaffold delivers both versatile derivatization and fluorine-mediated ADME benefits. Purpose-built for kinase inhibitor libraries, agrochemical SAR, N,N-chelate ligand tuning, and modular bifunctional probe assembly. Standard purity ≥95%. Confirm batch-specific reactivity and request a quote for custom quantities.

Molecular Formula C9H3Cl2F2N
Molecular Weight 234.03
CAS No. 2092310-58-0
Cat. No. B2749804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-6,7-difluoroisoquinoline
CAS2092310-58-0
Molecular FormulaC9H3Cl2F2N
Molecular Weight234.03
Structural Identifiers
SMILESC1=C2C=C(N=C(C2=CC(=C1F)F)Cl)Cl
InChIInChI=1S/C9H3Cl2F2N/c10-8-2-4-1-6(12)7(13)3-5(4)9(11)14-8/h1-3H
InChIKeyJRSKRLWSJBZGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-6,7-difluoroisoquinoline: Chemical Identity, Core Properties, and Procurement Specifications (CAS 2092310-58-0)


1,3-Dichloro-6,7-difluoroisoquinoline (CAS 2092310-58-0) is a polyhalogenated heteroaromatic building block with the molecular formula C₉H₃Cl₂F₂N and a molecular weight of 234.03 g/mol. Its structure features an isoquinoline core substituted with two chlorine atoms at positions 1 and 3, and two fluorine atoms at positions 6 and 7 on the fused benzene ring . This specific substitution pattern creates a unique electrophilic profile: the C1 position is typically more reactive toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than C3, enabling sequential functionalization strategies [1]. The compound is commercially available as a research chemical with standard purity specifications of ≥95% .

Why Generic Substitution Fails: The Unique Reactivity and Property Profile of 1,3-Dichloro-6,7-difluoroisoquinoline


The isoquinoline scaffold can be decorated with various halogen substitution patterns (e.g., 1,3-dichloro, 6,7-difluoro, or 1-chloro-6,7-difluoro analogs), each conferring dramatically different physicochemical properties and synthetic utility. Generic substitution across this chemical space is not feasible because the combination of chlorine atoms at the electrophilic 1 and 3 positions—which serve as handles for sequential cross-coupling or SNAr reactions [1]—with fluorine atoms at the metabolically and conformationally influential 6 and 7 positions creates a unique profile [2]. Unlike simpler analogs such as 1,3-dichloroisoquinoline (which lacks fluorine-mediated metabolic stability and altered lipophilicity) or 6,7-difluoroisoquinoline (which lacks the C1 and C3 synthetic handles), this specific tetra-halogenated framework is purpose-built for applications requiring both extensive derivatization capacity and fluorine's beneficial effects on membrane permeability, target binding, and metabolic stability. The following quantitative evidence guide details precisely where and how this compound differentiates itself from its closest structural comparators.

Quantitative Differentiation Evidence: 1,3-Dichloro-6,7-difluoroisoquinoline vs. Closest Structural Comparators


Differential Physicochemical Properties: Molecular Weight, Lipophilicity (cLogP), and Topological Polar Surface Area (tPSA) Comparison

The introduction of fluorine atoms at the 6 and 7 positions of the isoquinoline core significantly alters key drug-likeness parameters compared to the non-fluorinated 1,3-dichloroisoquinoline scaffold. While direct experimental logP/logD data for this specific compound are not available in the public literature, computational predictions based on its molecular structure indicate a measurable increase in molecular weight (Δ +36 Da) and a favorable modulation of lipophilicity (estimated reduction in cLogP by approximately 0.2 to 0.4 log units due to the electron-withdrawing and polar effects of aryl fluorine [1]). This shift often correlates with improved metabolic stability and reduced hERG binding in class-level SAR studies [2].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Impact of 6,7-Difluoro Substitution on Aromatic Ring Electron Density and Reactivity

The presence of the strongly electron-withdrawing 6,7-difluoro motif modifies the electron density of the fused benzene ring relative to non-fluorinated or mono-fluorinated analogs. This electronic modulation can influence the reactivity of the C1 and C3 chlorine atoms in SNAr reactions, as well as the regioselectivity of electrophilic aromatic substitution (if the ring were to undergo further functionalization). While direct quantitative rate data comparing 1,3-dichloro-6,7-difluoroisoquinoline to 1,3-dichloroisoquinoline are absent from the open literature, class-level principles dictate that the additional fluorine atoms decrease the electron density of the π-system, making the C1 and C3 positions slightly more electrophilic and potentially more susceptible to nucleophilic attack [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Electronic Effects

Synthetic Handles for Sequential Derivatization: C1 vs. C3 Regioselectivity

A key differentiating feature of the 1,3-dichloro substitution pattern is the differential reactivity of the two C–Cl bonds. In the closely related scaffold 1,3-dichloroisoquinoline, it has been empirically demonstrated that under Pd(PPh₃)₄ catalysis, arylboronic acids couple regioselectively to the C1 position, yielding 1-aryl-3-chloroisoquinolines as the exclusive product [1]. The C3 chlorine remains intact and can be subsequently functionalized in a second, orthogonal reaction step. This property is directly transferable to 1,3-dichloro-6,7-difluoroisoquinoline, as the 6,7-difluoro substitution is not expected to alter the fundamental regioselectivity of the cross-coupling event. This contrasts with analogs like 1-chloro-6,7-difluoroisoquinoline (CAS 1602501-66-5), which lack the second synthetic handle for sequential diversification.

Cross-Coupling Regioselective Functionalization Palladium Catalysis

Comparative Procurement Advantage: Purity Specification and Commercial Availability

From a procurement perspective, 1,3-dichloro-6,7-difluoroisoquinoline is readily available from multiple commercial suppliers with a consistently high standard purity of ≥95% . This contrasts with some more exotic or less commercially established halogenated isoquinoline analogs, which may require custom synthesis or are only available in lower purities or smaller quantities. The compound's availability at the gram scale from multiple vendors ensures supply chain redundancy and competitive pricing for research programs, a practical differentiation that directly impacts project timelines and budgets.

Chemical Sourcing Building Block Procurement Quality Control

Defined Application Scenarios for 1,3-Dichloro-6,7-difluoroisoquinoline Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Diversified Kinase Inhibitor Libraries via Sequential C1/C3 Functionalization

The unique regioselectivity of the C1 and C3 C–Cl bonds enables the construction of 1,3-differentially substituted 6,7-difluoroisoquinoline libraries. This is directly applicable to kinase inhibitor programs, where the 6,7-difluoro motif can mimic key adenosine hinge-binding interactions while the 1- and 3-positions are tailored for potency and selectivity. Sequential Suzuki-Miyaura coupling at C1 followed by SNAr or Buchwald-Hartwig amination at C3 is a viable and predictable diversification strategy [1]. The improved predicted ADME properties (Δ cLogP ~ -0.3) relative to non-fluorinated analogs further support its selection for lead optimization campaigns [2].

Agrochemical Discovery: Design of Novel Fungicidal or Herbicidal Leads with Enhanced Environmental Stability

Fluorinated heterocycles are a cornerstone of modern agrochemical discovery due to their enhanced metabolic stability and bioavailability. The 1,3-dichloro-6,7-difluoroisoquinoline scaffold provides a robust platform for exploring structure-activity relationships (SAR) in this space. The C1 and C3 chlorine atoms offer versatile points for introducing diverse functional groups (e.g., aryl, heteroaryl, alkoxy, amino), while the 6,7-difluoro substitution is expected to improve resistance to oxidative metabolism in target organisms and soil environments [1]. This makes it a strategically superior starting point compared to non-fluorinated 1,3-dichloroisoquinoline for early-stage discovery.

Materials Science: Synthesis of Fluorinated N,N-Chelate Ligands for Catalysis or Luminescent Complexes

The 1,3-dichloro substitution pattern has been exploited to create N,N-chelate ligands via sequential functionalization with pyridyl or other heteroaryl groups [1]. The incorporation of the 6,7-difluoro motif into such ligands offers a tangible benefit: the fluorine atoms can modulate the electronic properties of the metal center (e.g., tuning redox potentials or catalytic activity) and influence the solid-state packing and volatility of the resulting complexes. This is a quantifiable advantage over non-fluorinated isoquinoline ligands, which lack this electronic fine-tuning capability.

Chemical Biology: Generation of Fluorescent or Affinity Probes via Orthogonal Derivatization

The orthogonal reactivity of the C1 and C3 chlorines allows for the stepwise introduction of two distinct functional modules onto the 6,7-difluoroisoquinoline core. This is ideal for constructing bifunctional chemical probes: for example, a ligand or pharmacophore can be attached at C1, while a fluorophore (e.g., BODIPY, dansyl) or biotin affinity tag can be introduced at C3. This precise, modular assembly is a direct consequence of the compound's specific substitution pattern and is not easily replicated with mono-functionalized isoquinoline analogs [1].

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